molecular formula C33H36N4O8S B10849831 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849831
M. Wt: 648.7 g/mol
InChI Key: NJMYSVGWPKMYBH-OIRZSGMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KNI-10095 is a small molecular compound known for its potent inhibitory effects on plasmepsins, which are enzymes involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum. This compound has shown significant potential in the treatment of malaria due to its ability to inhibit multiple plasmepsins simultaneously, thereby blocking the parasite’s ability to digest hemoglobin and survive within red blood cells .

Preparation Methods

The synthesis of KNI-10095 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups to enhance its inhibitory activity. The synthetic route typically starts with the preparation of the core peptide structure, followed by the addition of various side chains and protective groups. The reaction conditions often involve the use of organic solvents, catalysts, and protective group strategies to ensure the selective formation of the desired product .

Chemical Reactions Analysis

KNI-10095 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KNI-10095 may lead to the formation of oxidized derivatives with altered inhibitory activity .

Scientific Research Applications

KNI-10095 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of aspartic proteases, which are enzymes involved in various biological processes.

    Biology: It is used to investigate the role of plasmepsins in the life cycle of the malaria parasite and to develop new antimalarial drugs.

    Medicine: It has potential therapeutic applications in the treatment of malaria, as it can effectively inhibit the growth of the malaria parasite.

    Industry: It may be used in the development of new diagnostic tools and assays for detecting plasmepsin activity.

Comparison with Similar Compounds

KNI-10095 is unique in its ability to inhibit multiple plasmepsins simultaneously, which makes it more effective than other similar compounds that target only a single plasmepsin. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and inhibitory potencies, making KNI-10095 a valuable addition to the arsenal of antimalarial agents.

Properties

Molecular Formula

C33H36N4O8S

Molecular Weight

648.7 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H36N4O8S/c1-33(2)30(31(41)35-28-22-13-7-6-12-21(22)17-25(28)38)36(19-46-33)32(42)29(40)23(16-20-10-4-3-5-11-20)34-27(39)18-45-26-15-9-8-14-24(26)37(43)44/h3-15,23,25,28-30,38,40H,16-19H2,1-2H3,(H,34,39)(H,35,41)/t23-,25+,28-,29-,30+/m0/s1

InChI Key

NJMYSVGWPKMYBH-OIRZSGMBSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.